molecular formula C16H27N B8333415 N-n-hexyl-4-tert-butylaniline

N-n-hexyl-4-tert-butylaniline

Cat. No.: B8333415
M. Wt: 233.39 g/mol
InChI Key: MBMYLXXCEMVJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-n-hexyl-4-tert-butylaniline is an organic compound with the molecular formula C16H27N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a hexyl group, and a tert-butyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-n-hexyl-4-tert-butylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-butylaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-n-hexyl-4-tert-butylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products Formed

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Simpler aniline derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

N-n-hexyl-4-tert-butylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-n-hexyl-4-tert-butylaniline involves its interaction with specific molecular targets. In biochemical assays, it may act as a ligand binding to proteins or enzymes, altering their activity. The tert-butyl and hexyl groups can influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylaniline: Lacks the hexyl group, making it less hydrophobic.

    N-Hexylaniline: Lacks the tert-butyl group, affecting its steric properties.

    4-tert-Butyl-N-methylaniline: Has a methyl group instead of a hexyl group, influencing its chemical reactivity.

Uniqueness

N-n-hexyl-4-tert-butylaniline is unique due to the presence of both tert-butyl and hexyl groups, which confer distinct hydrophobic and steric properties. These characteristics make it a valuable compound in various chemical reactions and applications .

Properties

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

4-tert-butyl-N-hexylaniline

InChI

InChI=1S/C16H27N/c1-5-6-7-8-13-17-15-11-9-14(10-12-15)16(2,3)4/h9-12,17H,5-8,13H2,1-4H3

InChI Key

MBMYLXXCEMVJJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the general procedure B, 4-tert-butylbromobenzene (108 mg, 0.51 mmol) reacted with n-hexylamine (80 μl, 0.60 mmol) using 1 mol % of Pd(OAc)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (59 mg, 0.60 mmol) in THF at 80° C. for 2 h to give the title compound (110 mg, 94%) as a colorless oil: 1H-NMR (300 MHz, CDCl3): δ 7.26 (d, 2H, J=8.4 Hz), 6.62 (d, 2H, J=8.4 Hz), 3.51 (bs, 1H), 3.14 (t, 2H, J=7.2 Hz), 1.66 (m, 2H), 1.34-1.43 (m, 6H), 1.34 (s, 9H, t-Bu), 0.96 (t, 3H, J=6.3 and 6.9 Hz). 13C{1H}-NMR (100 MHz, CDCl3): δ 146.14, 139.75, 125.92, 112.35, 44.11, 33.76, 31.63, 31.53, 29.58, 26.86, 22.62, 14.05. GC/MS(EI): m/z 233 (M+). Anal. Calcd for C16H27N: C, 82.34; H, 11.82; N, 6.00. Found: C,82.55; H, 11.82; N, 6.06.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
59 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Yield
94%

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